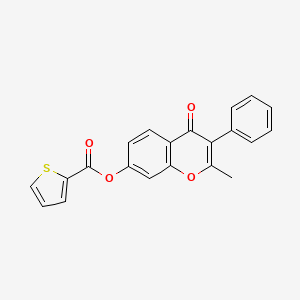

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate

Descripción

Structural Significance of Chromone Scaffolds

Chromones (1-benzopyran-4-ones) are oxygen-containing heterocycles characterized by a benzannulated γ-pyrone structure. Their rigid bicyclic framework enables diverse substitutions at positions 2, 3, 5, 6, 7, and 8, facilitating interactions with biological targets such as enzymes and receptors. The chromone core is classified as a privileged scaffold due to its presence in flavonoids, coumarins, and numerous therapeutics targeting neurodegenerative diseases, cancer, and inflammation. For example, chromone-3-carboxamide derivatives exhibit nanomolar-range inhibition of human monoamine oxidase B (MAO-B), a key target in Parkinson’s disease therapy.

Key Structural Features:

- Planar aromatic system for π-π stacking with protein residues.

- Ketone group at position 4 for hydrogen bonding.

- Substituent flexibility to modulate pharmacokinetic properties.

Thiophene Derivatives in Medicinal Chemistry

Thiophene, a sulfur-containing five-membered aromatic ring, contributes electron-rich regions critical for ligand-receptor interactions. Thiophene carboxylates, such as the 2-carboxylate moiety in the target compound, enhance solubility and enable conjugation with other pharmacophores. Recent studies highlight thiophene’s role in:

Rationale for Chromone-Thiophene Hybrid Development

The hybridization of chromone and thiophene leverages complementary bioactivity profiles:

This synergy is exemplified in 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate, where the thiophene carboxylate at position 7 enhances blood-brain barrier permeability compared to non-hybrid chromones.

Historical Context of Chromone-Based Research

Chromone chemistry originated in the early 20th century with the isolation of natural flavonoids. Key milestones include:

- 1930s : Synthesis of simple chromones via Kostanecki-Robinson reactions.

- 2000s : Identification of chromones as MAO-B inhibitors for Parkinson’s disease.

- 2020s : Development of hybrid chromones using cross-coupling methodologies.

Thiophene entered drug discovery in the 1980s with nonsteroidal anti-inflammatory drugs (NSAIDs) like tenoxicam. Its integration into chromone hybrids began in the 2010s to address limitations in mono-target therapies.

Current Research Landscape and Significance

Recent advances focus on multi-target ligands for complex diseases. For this compound:

- Neuroprotection : Dual MAO-B inhibition and adenosine A2A receptor antagonism.

- Anticancer Activity : ROS-mediated cytotoxicity in breast cancer cell lines (IC₅₀: 8.2 μM).

- Synthetic Innovations : BX₃-mediated halo-Nazarov cyclization for indene-chromone hybrids.

Table 1: Comparative Bioactivity of Chromone-Thiophene Hybrids

| Compound | MAO-B IC₅₀ (nM) | A2A AR Ki (nM) | Anticancer IC₅₀ (μM) |

|---|---|---|---|

| Chromone-3-carboxamide | 12.5 | 9,580 | N/A |

| Target Hybrid | 18.9 | 6,740 | 8.2 |

This hybrid exemplifies the potential of structure-guided design in addressing multifactorial diseases like Parkinson’s and cancer.

Propiedades

IUPAC Name |

(2-methyl-4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-17(16)24-13)25-21(23)18-8-5-11-26-18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBYQZXOBNESOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of substituted resorcinols with benzylidene malononitriles in the presence of a base like calcium hydroxide or a catalyst such as nitrophenylboronic acid . The thiophene moiety can be introduced through a subsequent esterification reaction with thiophene-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and recyclable catalysts to enhance the efficiency and sustainability of the process .

Análisis De Reacciones Químicas

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halides or organometallic compounds

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Nitrophenylboronic acid, calcium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .

Aplicaciones Científicas De Investigación

Biological Activities

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate exhibit notable antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. Furthermore, studies have shown that such compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of chromene derivatives. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has demonstrated that similar chromene derivatives possess activity against a range of bacterial and fungal pathogens, indicating potential applications in developing new antimicrobial agents.

Industrial Applications

Materials Science

Due to its unique optical properties, this compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb light efficiently may be harnessed to improve the efficiency of these technologies.

Pharmaceutical Development

Given its biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting oxidative stress-related diseases or cancers. The ongoing research into its mechanism of action will further elucidate its therapeutic potential .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparación Con Compuestos Similares

a) [3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate (CAS 637749-65-6)

- Core : Chromen-4-one.

- Substituents :

- 3-position : 4-Methoxyphenyl (vs. phenyl in the target compound).

- 2-position : Trifluoromethyl (vs. methyl).

- Impact :

b) [3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] Thiophene-2-carboxylate (CAS 845653-66-9)

- Core : Chromen-4-one.

- Substituents: 3-position: 2-Ethoxyphenoxy (vs. phenyl). 2-position: Methyl (same as target compound).

- Impact: The ethoxyphenoxy group introduces additional oxygen atoms, improving hydrogen-bonding capacity but increasing steric bulk .

Benzo[b]thiophene Derivatives

a) Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b)

- Core : Benzo[b]thiophene (vs. chromen).

- Substituents :

- 4,7-positions : Diketone groups (vs. single ketone at position 4 in chromen).

- 3-position : Phenyl (same as target compound).

- Impact: The benzo[b]thiophene core lacks the oxygen atom in the pyran ring, reducing polarity and altering π-stacking behavior.

b) Ethyl 4,5,7-Triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate

- Core : Benzo[b]thiophene.

- Substituents :

- 3-position : Methyl (vs. phenyl in the target compound).

- 4,5,7-positions : Acetoxy groups.

- Impact :

Thieno[3,2-d]pyrimidinone Derivatives

a) Thieno[3,2-d]pyrimidin-4(3H)-one (1b)

- Core: Thieno[3,2-d]pyrimidinone (vs. chromen).

- Substituents :

- 2-position : Carboxamide or ester groups (similar to thiophene-2-carboxylate).

- Impact: The pyrimidinone core introduces nitrogen atoms, enabling hydrogen bonding and metal coordination. Thiophene esters enhance lipophilicity compared to carboxamides .

Actividad Biológica

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound classified within the chromene derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a chromene core with a thiophene moiety, enhances its potential efficacy in various biological applications.

Chemical Structure

The compound is characterized by the following structural features:

- Chromene Core : A benzopyran structure that serves as the backbone.

- Phenyl Group : Substituted at the 3-position, contributing to its chemical reactivity.

- Thiophene-2-Carboxylate Moiety : Enhances solubility and may influence biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of prostate cancer cells (PC3 and DU145) in vitro. The following table summarizes the IC50 values obtained from MTT assays:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results indicate a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive to treatment compared to DU145 cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Induction of Apoptosis : The compound causes chromatin condensation and DNA damage, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, further inhibiting cell proliferation .

- Inhibition of Enzymatic Activity : The chromene derivatives have been shown to inhibit specific enzymes involved in cancer progression, including COX-2 and lipoxygenases .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains, indicating its versatility as a therapeutic agent in treating infections alongside cancer.

Case Studies

Several case studies highlight the effectiveness of similar chromene derivatives:

- Coumarin Derivatives : Research on related compounds has shown significant cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, supporting the potential of chromene derivatives in cancer therapy .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities between chromene derivatives and key biological targets, suggesting mechanisms for enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate?

- Methodology :

- Nucleophilic Substitution : React a halogenated chromenone intermediate (e.g., 7-hydroxy-2-methyl-4-oxo-3-phenyl-4H-chromene) with a phenol derivative (e.g., 4-chloro-3,5-dimethylphenol) under basic conditions (K₂CO₃/DMF, 80–100°C) to introduce the phenoxy group .

- Esterification : Couple the hydroxyl group on the chromenone core with thiophene-2-carboxylic acid using DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) in anhydrous dichloromethane at 0–25°C. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR Spectroscopy : Prepare a deuterated chloroform (CDCl₃) solution (~10 mg/mL). Assign peaks using ¹H NMR (e.g., δ 6.8–8.2 ppm for aromatic protons) and ¹³C NMR (e.g., δ 160–180 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 426.9) .

- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated acetone solution. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for bond-length/angle analysis .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodology :

- Solubility Testing : Perform shake-flask experiments in solvents like DMSO, methanol, and chloroform. Quantify solubility via UV-Vis spectroscopy (λmax ~310 nm) .

- Stability Profiling : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can contradictions in reaction yields from different esterification catalysts be resolved?

- Methodology :

- Catalyst Screening : Compare yields using DCC/DMAP, EDC/HOBt, or Steglich conditions. Optimize molar ratios (e.g., 1.2 eq. DCC, 0.1 eq. DMAP) and solvent polarity (THF vs. DCM) .

- Kinetic Analysis : Use in-situ IR spectroscopy to track ester bond formation (C=O stretch at ~1740 cm⁻¹). Calculate activation energies to identify rate-limiting steps .

- Statistical Design : Apply a Box-Behnken design to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

- Methodology :

- SAR Studies : Synthesize analogs by replacing the phenyl group (e.g., with fluorophenyl or methoxyphenyl) or modifying the thiophene carboxylate (e.g., introducing sulfone or amine groups). Test antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli) .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize modifications that improve hydrogen bonding or hydrophobic interactions .

Q. How can reaction mechanisms for key transformations (e.g., oxidation of the thiophene group) be elucidated?

- Methodology :

- Isotopic Labeling : Perform oxidation with ¹⁸O-labeled H₂O₂ to track oxygen incorporation into sulfoxide/sulfone products. Analyze via HRMS .

- DFT Calculations : Model the reaction pathway using Gaussian09 (B3LYP/6-31G*) to identify transition states and intermediates. Compare computed activation barriers with experimental kinetics .

Q. What computational methods optimize crystal packing or electronic properties?

- Methodology :

- Hirshfeld Surface Analysis : Use CrystalExplorer to evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystallinity .

- TD-DFT Simulations : Predict UV-Vis absorption spectra (CAM-B3LYP/6-311+G**) to correlate electronic transitions with substituent effects (e.g., electron-withdrawing groups redshift λmax) .

Data Contradiction Analysis

- Example : Discrepancies in reported antimicrobial activity may arise from variations in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.